molecular formula C20H22N4O B4858653 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4858653
M. Wt: 334.4 g/mol
InChI Key: HIBKXGBIRRNGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a propyl chain

Preparation Methods

The synthesis of 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole ring positions, using reagents like sodium hydride or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could have implications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the phenylethyl and propyl groups, resulting in different chemical and biological properties.

    1-Phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the propyl group, which may affect its lipophilicity and biological activity.

    1-Phenyl-N-(2-phenylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-9-18-19(22-23-24(18)17-12-7-4-8-13-17)20(25)21-15-14-16-10-5-3-6-11-16/h3-8,10-13H,2,9,14-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKXGBIRRNGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.